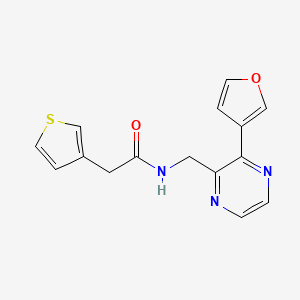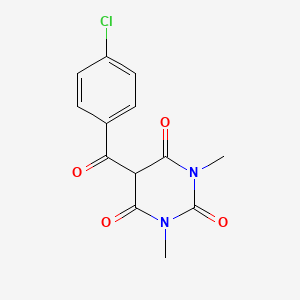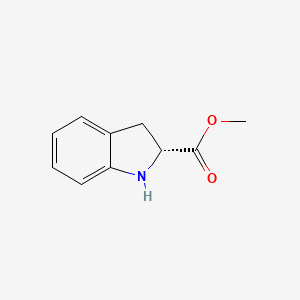
methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate” is a compound that likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “(2R)” notation indicates that the compound is a chiral molecule and its configuration at the 2nd carbon atom is ‘R’ (Rectus). The “methyl carboxylate” functional group suggests that it might be a derivative of carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring and a methyl carboxylate group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the carboxylate group. The indole ring is electron-rich and could undergo electrophilic substitution reactions . The carboxylate group might participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Methyl indole-3-carboxylate derivatives, analogous to the chemical , have shown promise in inhibiting the growth of various cancer cell lines, including melanoma, renal, and breast cancers. These findings highlight the potential of methyl indole derivatives in the development of antitumor agents (Niemyjska et al., 2012).
Conformational Studies in Peptides
Conformationally constrained tryptophan derivatives, closely related to methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate, have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives help in understanding peptide structure and function by limiting side chain flexibility (Horwell et al., 1994).
High-Temperature Organic Synthesis
Research has explored the use of high-temperature aqueous media for various synthetic organic reactions, including the decarboxylation of indole-2-carboxylic acid, a compound structurally similar to methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate. This approach offers potential in developing new synthetic methods and processes (An et al., 1997).
Chemical Interaction Studies
Studies have investigated the interaction of indole derivatives with other chemical entities, such as methylglyoxal. This research can provide insights into chemical reactions and mechanisms relevant in various fields, including food science and organic chemistry (Zadeh & Yaylayan, 2020).
Novel Synthetic Methods
Innovative synthetic methods have been developed for producing various indole-3-carboxylic acid derivatives, demonstrating the versatility and importance of these compounds in organic synthesis (Melkonyan et al., 2008).
Spectroscopic and Computational Studies
Spectroscopic and computational analyses, such as FT-IR, FT-Raman, UV, and NMR profiling, have been conducted on indole derivatives, offering valuable information for the development of biologically active molecules (Almutairi et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)
![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)
![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)

![3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2918661.png)
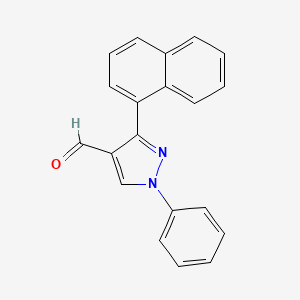

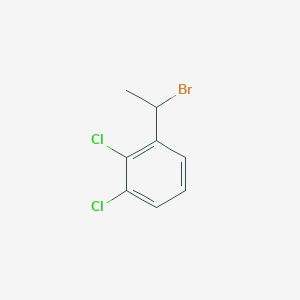
![Ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2918668.png)
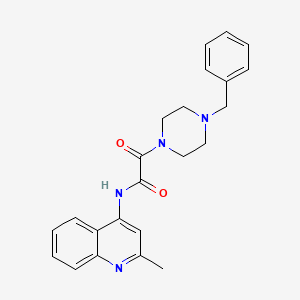
![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2918674.png)
